molecular formula C6H8ClN3O2 B12430686 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride

3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride

Cat. No.: B12430686
M. Wt: 189.60 g/mol
InChI Key: CUGKMDUBYKRRBI-UHFFFAOYSA-N
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Description

3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one approach . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions followed by treatment with appropriate reagents is a common industrial approach .

Chemical Reactions Analysis

Types of Reactions

3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride is unique due to its specific substitution pattern and its ability to inhibit multiple kinases simultaneously. This multi-targeted approach enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

4a,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h3,7H,1-2H2,(H,9,10,11);1H

InChI Key

CUGKMDUBYKRRBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=NC(=O)NC2=O)CN1.Cl

Origin of Product

United States

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